Product packaging for Imidazo[1,2-a]pyrazine-5-thiol(Cat. No.:CAS No. 112266-79-2)

Imidazo[1,2-a]pyrazine-5-thiol

Cat. No.: B046963
CAS No.: 112266-79-2
M. Wt: 151.19 g/mol
InChI Key: KSGQGAYVAXWNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-a]pyrazine-5-thiol is a versatile and valuable heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure, which fuses imidazole and pyrazine rings, serves as a privileged scaffold for the development of novel therapeutic agents. The presence of the thiol group at the 5-position provides a highly reactive handle for further synthetic elaboration, enabling the construction of diverse chemical libraries through reactions such as alkylation, oxidation to disulfides, or formation of thioethers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3S B046963 Imidazo[1,2-a]pyrazine-5-thiol CAS No. 112266-79-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112266-79-2

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

1H-imidazo[1,2-a]pyrazine-5-thione

InChI

InChI=1S/C6H5N3S/c10-6-4-7-3-5-8-1-2-9(5)6/h1-4,8H

InChI Key

KSGQGAYVAXWNPG-UHFFFAOYSA-N

SMILES

C1=CN2C(=CN=CC2=S)N1

Canonical SMILES

C1=CN2C(=CN=CC2=S)N1

Synonyms

Imidazo[1,2-a]pyrazine-5-thiol

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of Imidazo 1,2 a Pyrazine 5 Thiol

Reactivity Profile of the Thiol Group at the 5-Position

The thiol (or sulfhydryl) group at the 5-position of the imidazo[1,2-a]pyrazine (B1224502) ring is a highly reactive functional group. Its chemical behavior is characterized by the nucleophilicity of the sulfur atom and its susceptibility to oxidation. The corresponding thiolate anion, formed under basic conditions, is a potent nucleophile.

Oxidation Reactions of the Thiol Moiety

The thiol group is sensitive to oxidizing agents and can be converted into various sulfur oxidation states, including disulfides, sulfinic acids, and sulfonic acids. This reactivity allows for the introduction of diverse functionalities and the modulation of the molecule's physicochemical properties.

Mild oxidation of Imidazo[1,2-a]pyrazine-5-thiol, for instance using hydrogen peroxide with a catalytic amount of an iodide source, can lead to the formation of the corresponding disulfide, 5,5'-disulfanediylbis(imidazo[1,2-a]pyrazine). organic-chemistry.org This reaction proceeds through the in-situ formation of iodine, which mediates the oxidative coupling of two thiol molecules. organic-chemistry.org

Stronger oxidation conditions can convert the thiol to higher oxidation states. The oxidation of heteroaromatic thioethers to sulfoxides or sulfones is a well-established transformation, and similar principles apply to the parent thiols. researchgate.netnih.gov For example, treatment with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding Imidazo[1,2-a]pyrazine-5-sulfinic acid or, with excess oxidant, the Imidazo[1,2-a]pyrazine-5-sulfonic acid. The direct oxidative esterification of heteroaromatic thiols to sulfinic esters has also been achieved using visible-light-induced aerobic conditions with an organophotoredox catalyst like eosin (B541160) Y. semanticscholar.org

Table 1: Potential Oxidation Reactions of this compound This table is based on general thiol oxidation methodologies.

Product Oxidizing System Example Reference for Methodology
5,5'-Disulfanediylbis(imidazo[1,2-a]pyrazine) H₂O₂ / NaI (cat.) organic-chemistry.org
Imidazo[1,2-a]pyrazine-5-sulfinic acid m-CPBA (1 equiv.) semanticscholar.org
Imidazo[1,2-a]pyrazine-5-sulfonic acid m-CPBA (>2 equiv.) nih.gov

Nucleophilic Reactivity of the Thiol Group

The sulfur atom of the thiol group is an effective nucleophile, particularly in its deprotonated thiolate form. This allows for a variety of S-functionalization reactions, most notably S-alkylation and S-acylation.

S-alkylation can be readily achieved by reacting this compound with alkyl halides in the presence of a base. wikipedia.org This reaction provides a straightforward route to a wide array of 5-(alkylthio)imidazo[1,2-a]pyrazine derivatives. The use of ultrasound irradiation has been shown to accelerate the selective S-alkylation of heteroaryl thiols at room temperature, offering a rapid and efficient method. nih.gov Furthermore, dehydrative S-alkylation with alcohols, catalyzed by alkyl halides, presents a transition-metal-free alternative for forming thioethers. rsc.org

The thiol group can also participate in Michael-type conjugate additions. For instance, heteroaromatic thiols readily react with α,β-unsaturated carbonyl compounds in a thia-Michael addition, often catalyzed by a base like triethylamine (B128534) (Et₃N), to form the corresponding adducts. rsc.org

Electrophilic Transformations Involving the Thiol

While the thiol group is predominantly nucleophilic, it can be involved in transformations with electrophiles or be converted into an electrophilic functional group itself. For example, thiols can be vinylated using hypervalent iodine(III) reagents, such as vinylbenziodoxolones (VBX). nih.gov This reaction proceeds under mild, transition-metal-free conditions to yield E-alkenyl sulfides with high stereoselectivity. nih.gov

A more advanced transformation involves the activation of the C–S bond. In a novel cross-electrophile coupling reaction, aryl thiols can be coupled with aryl bromides in the presence of a nickel catalyst and a reducing agent like magnesium. rsc.orgrsc.org This reaction proceeds via the cleavage of the C–SH bond, rather than the more typical S–H cleavage, to form biaryl compounds. rsc.org This strategy represents a significant departure from the classical nucleophilic behavior of thiols.

Functionalization of the Imidazo[1,2-a]pyrazine Core

Beyond the reactivity of the thiol group, the imidazo[1,2-a]pyrazine nucleus itself is amenable to further functionalization, allowing for the synthesis of highly decorated derivatives. Key strategies include direct C-H functionalization and nucleophilic aromatic substitution.

Direct C-H Functionalization Strategies

Direct C–H functionalization is a powerful, atom-economical strategy for modifying heterocyclic cores without the need for pre-functionalized starting materials. For the imidazo[1,2-a]pyrazine and the closely related imidazo[1,2-a]pyridine (B132010) systems, the C3 position is the most electron-rich and, therefore, the most common site for electrophilic and radical-mediated functionalization. rsc.orgmdpi.comresearchgate.net

A variety of C-H functionalization reactions have been reported for this scaffold. For example, regioselective iodination at the C3 position can be achieved using molecular iodine mediated by ultrasound irradiation. nih.gov Visible light-induced photocatalysis has also emerged as a green and efficient method for C3-functionalization, enabling reactions like perfluoroalkylation and aminoalkylation. mdpi.com

Table 2: Examples of Direct C-H Functionalization on the Imidazo[1,2-a]pyrazine/pyridine (B92270) Core

Reaction Type Reagents/Catalyst Position Reference for Methodology
Iodination I₂ / TBHP, Ultrasound C3 nih.gov
Perfluoroalkylation Rf-I / Photocatalyst (Eosin Y) C3 mdpi.com
Arylation Aryl Diazonium Salts / Ru(bpy)₃Cl₂ C3 researchgate.net
C5-Alkylation Alkyl N-hydroxyphthalimides / Photocatalyst C5 mdpi.com

Nucleophilic Aromatic Substitution on the Pyrazine (B50134) Ring (e.g., selective displacement of 8-chloro group)

The pyrazine ring of the imidazo[1,2-a]pyrazine system is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by a good leaving group such as a halogen. The C8 position is a well-documented site for such substitutions. tsijournals.comnih.gov

The synthesis of 8-substituted derivatives often starts with an 8-halo-imidazo[1,2-a]pyrazine intermediate, such as 8-bromo or 8-chloro analogs. tsijournals.comnih.gov These precursors readily react with a diverse range of nucleophiles. For instance, heating 8-bromo-imidazo[1,2-a]pyrazine with ammonia (B1221849) or various primary and secondary amines leads to the corresponding 8-amino derivatives. tsijournals.com This displacement is facile and often proceeds simply upon heating without the need for a catalyst, although microwave-assisted conditions can significantly reduce reaction times. tsijournals.com This strategy has been used to install a variety of cyclic and acyclic amines at the C8 position. tsijournals.comnih.gov

Table 3: Examples of Nucleophilic Aromatic Substitution at the C8-Position

Substrate Nucleophile Conditions Product Reference
8-Bromo-imidazo[1,2-a]pyrazine Aqueous Ammonia 120 °C, Sealed Tube Imidazo[1,2-a]pyrazin-8-amine
8-Bromo-2-phenyl-imidazo[1,2-a]pyrazine Morpholine Heating 8-Morpholino-2-phenyl-imidazo[1,2-a]pyrazine tsijournals.com
8-Chloro-2-aryl-imidazo[1,2-a]pyrazine 4-Methylbenzenesulfonamide Pd-Catalyzed (Buchwald-Hartwig) 8-(Arylsulfonamido)-2-aryl-imidazo[1,2-a]pyrazine nih.gov

Electrophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazo[1,2-a]pyrazine system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The reaction regioselectivity is governed by the electronic distribution within the bicyclic system. The five-membered imidazole ring is generally more activated towards electrophilic attack than the pyrazine ring. stackexchange.comechemi.com Theoretical calculations and experimental results consistently show that the C3 position is the most nucleophilic and, therefore, the preferential site for electrophilic substitution. stackexchange.comucl.ac.uk This is because electrophilic attack at C3 results in a more stable cationic intermediate where the aromatic sextet of the six-membered pyrazine ring is preserved. stackexchange.comechemi.com

Bromination: The introduction of a bromine atom onto the imidazo[1,2-a]pyrazine core is a common strategy for creating intermediates for further cross-coupling reactions. Electrophilic bromination occurs preferentially at the C3 position. smolecule.com Reagents such as N-bromosuccinimide (NBS) are effective for this transformation. smolecule.comtsijournals.com The presence of electron-donating groups on the pyrazine ring can enhance the reactivity towards electrophilic bromination, while electron-withdrawing groups can decrease the reaction rate. smolecule.com For instance, the presence of an electron-withdrawing halogen at the C8 position facilitates electrophilic substitution at C3, whereas an electron-donating group at C8 can direct halogenation to the C5 position due to increased electron density. ucl.ac.uk

Iodination: Similar to bromination, iodination also occurs regioselectively at the C3 position. Various methods have been developed for the C3-iodination of imidazo[1,2-a]pyridines, a closely related scaffold, using reagents like molecular iodine (I₂) with an oxidizing agent or N-iodosuccinimide (NIS). nih.govacs.orgresearchgate.net These methods are often metal-free and can proceed under mild conditions, sometimes assisted by ultrasound irradiation. nih.govacs.org The resulting 3-iodo derivatives are valuable precursors for introducing further molecular diversity via cross-coupling reactions. researchgate.net

Nitration: The nitration of the imidazo[1,2-a]pyrazine scaffold is more challenging. The unsubstituted parent heterocycle is highly resistant to nitration. researchgate.netresearchgate.net Successful nitration typically requires the presence of strong electron-donating groups, such as alkoxy or alkylamino substituents, at the C8 position to sufficiently activate the ring system towards electrophilic attack. researchgate.netresearchgate.net In contrast, the presence of electron-withdrawing groups can direct the reaction to the C3 position of the imidazole ring. researchgate.net

Table 1: Summary of Electrophilic Substitution Reactions on the Imidazo[1,2-a]pyrazine Scaffold

ReactionReagent(s)Primary Position of SubstitutionInfluencing FactorsCitation(s)
Bromination N-Bromosuccinimide (NBS)C3Electron-donating groups on the pyrazine ring enhance reactivity. Substituents at C8 can influence regioselectivity (C3 vs. C5). ucl.ac.uksmolecule.comtsijournals.com
Iodination I₂, NISC3Can be performed under mild, metal-free conditions. nih.govacs.orgresearchgate.net
Nitration Nitrating agents (e.g., HNO₃/H₂SO₄)C3 (with EWG), Pyrazine ring (with EDG)Requires strong electron-donating groups (e.g., -OR, -NR₂) on the pyrazine ring for substitution to occur. researchgate.netresearchgate.net

Formation of this compound Conjugates and Complex Derivatives

The functionalization of the imidazo[1,2-a]pyrazine scaffold is a cornerstone of its application in drug discovery and materials science. The thiol group at the C5 position, along with other strategically introduced functionalities, serves as a versatile handle for constructing complex molecular architectures, including bioconjugates and derivatives with finely tuned properties.

Bioconjugation Methods (e.g., maleimide (B117702) conjugation, click chemistry, cross metathesis)

Bioconjugation links a bioactive molecule, such as an imidazo[1,2-a]pyrazine derivative, to a biological macromolecule like a peptide or protein. This strategy is used to create targeted therapeutics or biological probes. nih.govnih.gov Several chemoselective ligation methods have been employed for this purpose.

Maleimide Conjugation: This is a widely used method for thiol-specific bioconjugation. The maleimide group reacts specifically with the thiol group of a cysteine residue in a peptide or protein via a Michael addition reaction. nih.govnih.gov In the context of imidazo[1,2-a]pyrazine, a linker containing a maleimide functional group can be attached to the scaffold. This derivative can then be conjugated to a cysteine-containing peptide. nih.govnih.govnih.gov This approach has been successfully used to synthesize peptide-imidazo[1,2-a]pyrazine bioconjugates designed as bivalent inhibitors. nih.govnih.gov

Click Chemistry: This term describes a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for bioconjugation. ucl.ac.uk The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). An imidazo[1,2-a]pyrazine derivative can be functionalized with either an azide (B81097) or an alkyne group, allowing it to be "clicked" onto a peptide or other molecule bearing the complementary functional group. researchgate.netnih.govnih.gov

Cross Metathesis: Olefin cross-metathesis, typically catalyzed by ruthenium-based catalysts, can form a new carbon-carbon double bond between two olefins. For bioconjugation, an imidazo[1,2-a]pyrazine derivative bearing a terminal allyl group can be reacted with a peptide containing an unnatural amino acid like S-allyl cysteine to form a stable conjugate. ucl.ac.uknih.govnih.gov

Table 2: Bioconjugation Strategies for Imidazo[1,2-a]pyrazine Derivatives

MethodReactive Group on ScaffoldReactive Group on BiomoleculeResulting LinkageCitation(s)
Maleimide Conjugation MaleimideThiol (e.g., Cysteine)Thioether nih.govnih.govnih.gov
Click Chemistry (CuAAC) Alkyne or AzideAzide or AlkyneTriazole researchgate.netucl.ac.uknih.govnih.gov
Cross Metathesis AllylAllyl (e.g., S-allyl cysteine)Carbon-Carbon Double Bond ucl.ac.uknih.govnih.gov

Derivatization for Tailored Chemical Properties

The imidazo[1,2-a]pyrazine scaffold is frequently modified to optimize its physicochemical and pharmacological properties. sci-hub.senih.gov Function-oriented synthesis allows for the introduction of various substituents at multiple positions on the bicyclic ring system to modulate activity, selectivity, and pharmacokinetic profiles. nih.govdrugbank.com For example, in the development of kinase inhibitors, substitutions at the C3, C6, and C8 positions have been extensively explored to improve potency and selectivity. kent.ac.uk The synthesis of functionalized derivatives often involves multi-step sequences, including the initial construction of the core followed by substitutions or cross-coupling reactions. sci-hub.sersc.org This tailored derivatization is crucial for transforming a preliminary "hit" compound into a viable "lead" candidate in drug discovery programs. nih.gov

Scaffold Hopping and Isosteric Replacements (e.g., with pyrazolopyrimidine or imidazo[1,2-b]pyridazine (B131497) scaffolds)

Scaffold hopping is a computational and synthetic strategy in medicinal chemistry where the core molecular structure of a known active compound is replaced by a different scaffold, while maintaining the original biological activity. nih.govacs.org This is often done to discover novel chemotypes with improved properties, such as enhanced potency, better metabolic stability, or a more favorable intellectual property position. nih.govnih.gov Isosteric replacement, a key principle within scaffold hopping, involves substituting a part of the molecule with another group of atoms that have a similar size, shape, and electronic configuration.

The imidazo[1,2-a]pyrazine core has been both the subject and the product of scaffold hopping exercises.

Replacement of Imidazo[1,2-a]pyrazine: In the development of selective modulators for the AMPA receptor, an imidazo[1,2-a]pyrazine series was identified as potent but possessed poor pharmacokinetic properties. A scaffold hopping approach led to the discovery of an isosteric pyrazolo[1,5-c]pyrimidine core. nih.gov This replacement improved microsomal stability and reduced efflux liabilities, resulting in a lead compound with robust in vivo efficacy. nih.gov

Replacement with Imidazo[1,2-a]pyrazine: Conversely, a novel series of imidazo[1,2-a]pyrazin-8-one modulators of the mGlu2 receptor was discovered through a scaffold hopping exercise starting from triazolopyridine and imidazopyridine scaffolds. nih.govacs.org Computational methods identified the imidazo[1,2-a]pyrazine core as a promising replacement, which led to potent and brain-penetrant compounds. nih.gov

Imidazo[1,2-b]pyridazine as an Isostere: The imidazo[1,2-b]pyridazine scaffold is another important isostere of imidazo[1,2-a]pyrazine. nih.gov Both scaffolds have been explored in parallel for the development of inhibitors for targets such as the PI3K/mTOR signaling pathway and Bruton's tyrosine kinase (Btk), demonstrating their interchangeability in certain binding pockets. nih.govdrugbank.comgoogle.com

Table 3: Examples of Scaffold Hopping Involving Imidazo[1,2-a]pyrazine

Original ScaffoldReplacement ScaffoldTherapeutic TargetReason for Hop / OutcomeCitation(s)
Imidazo[1,2-a]pyrazinePyrazolo[1,5-c]pyrimidineAMPAR / TARP γ-8Improved microsomal stability and efflux properties. nih.gov
TriazolopyridineImidazo[1,2-a]pyrazin-8-onemGlu2 ReceptorIdentification of a new, potent, and brain-penetrant chemotype. nih.govacs.org
Imidazo[1,2-a]pyrazineImidazo[1,2-b]pyridazinePI3K/mTORFunction-oriented synthesis to explore related chemical space and identify potent dual inhibitors. nih.govdrugbank.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a novel or sparsely studied compound like Imidazo[1,2-a]pyrazine-5-thiol, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign the chemical shifts of all proton and carbon atoms and to confirm the connectivity within the molecule.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each of the protons in the heterocyclic ring system. The chemical shifts (δ) of these protons are influenced by their electronic environment, including the effects of the nitrogen atoms in the pyrazine (B50134) and imidazole (B134444) rings and the sulfur atom of the thiol group.

Based on data from various substituted imidazo[1,2-a]pyrazine (B1224502) derivatives, the aromatic protons are anticipated to resonate in the downfield region of the spectrum, typically between δ 7.0 and 9.5 ppm tsijournals.comnih.gov. The proton of the thiol group (-SH) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

A hypothetical ¹H NMR data table is presented below, based on general knowledge of similar heterocyclic systems.

Hypothetical ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.0 - 8.5d~1.5
H-37.5 - 8.0d~1.5
H-67.2 - 7.7d~4.5
H-88.8 - 9.3d~4.5
SH3.0 - 5.0br s-
Note: This data is predicted and not based on experimental results.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyrazine core are typically observed in the range of δ 110 to 150 ppm tsijournals.comnih.gov. The carbon atom attached to the thiol group (C-5) would be expected to have a chemical shift influenced by the sulfur atom.

A predicted ¹³C NMR data table is provided below for illustrative purposes.

Hypothetical ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2130 - 135
C-3115 - 120
C-5145 - 150
C-6120 - 125
C-8140 - 145
C-8a135 - 140
Note: This data is predicted and not based on experimental results.

To definitively assign the proton and carbon signals and to establish the connectivity of the atoms, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would help to identify adjacent protons on the pyrazine and imidazole rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Composition

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₆H₅N₃S. The calculated exact mass can be compared with the experimentally measured value to confirm the elemental composition. For various imidazo[1,2-a]pyrazine derivatives, HRMS has been successfully used to confirm their molecular formulas tsijournals.comnih.gov.

Calculated Exact Mass for this compound

Molecular FormulaIonCalculated Exact Mass (m/z)
C₆H₅N₃S[M+H]⁺152.0277
Note: This data is calculated and not based on experimental results.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for its confirmation. For this compound, fragmentation might involve the loss of the thiol group or cleavage of the heterocyclic rings. Analyzing these fragmentation pathways would provide further evidence for the proposed structure. While specific fragmentation data for the 5-thiol derivative is unavailable, studies of other heterocyclic thiols indicate that common fragmentation pathways include the loss of SH, H₂S, or CS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of bonds within the molecular structure. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its fused heterocyclic ring system and the thiol group.

While a specific experimental spectrum for this compound is not detailed in the reviewed literature, the expected characteristic vibrational frequencies can be inferred from analyses of related imidazopyrazine and thiol-containing heterocyclic compounds. nih.govniscpr.res.in The key absorptions would arise from the N-H, C-H, C=N, C=C, and C-S bonds. For instance, studies on imidazo[1,2-a]pyridine (B132010) derivatives, a closely related scaffold, show characteristic peaks for C-N stretching of the imidazole ring around 1370 cm⁻¹ and 1200 cm⁻¹. nih.gov The unsaturated C-H stretching of the pyridine (B92270) and pyrazine rings is typically observed near 3100 cm⁻¹. nih.gov Furthermore, the C=N stretching frequency in substituted imidazo[1,2-a]pyrazine derivatives has been clearly observed around 1546 cm⁻¹. The presence of the thiol (S-H) group would be expected to produce a weak absorption band in the 2550-2600 cm⁻¹ region, a distinctive but often low-intensity peak.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Aromatic C-H3000 - 3100Stretching
Thiol S-H2550 - 2600Stretching (weak)
Aromatic C=C / C=N1450 - 1600Stretching
Imidazole Ring C-N1200 - 1370Stretching
C-S600 - 800Stretching

This table is based on typical vibrational frequencies for the specified functional groups and data from related imidazopyrazine structures. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and stereochemistry.

While the specific crystal structure of this compound has not been reported in the surveyed literature, studies on various derivatives of the imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine cores provide significant insight into the expected solid-state structure. nih.govnih.gov X-ray diffraction studies on these related compounds reveal that the fused bicyclic imidazopyrazine ring system is generally planar. nih.gov The planarity of this core is a critical structural feature influencing how the molecules pack in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, identification, and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of heterocyclic compounds like this compound.

The purity of novel imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives has been successfully determined using reverse-phase HPLC. rsc.org This technique typically employs a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. For example, the purity of certain anticancer imidazo[1,2-a]pyrazine derivatives was confirmed to be greater than 98% using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) (CH₃CN) and water (H₂O). rsc.org

In addition to purity analysis, reverse-phase HPLC is also a standard method for the preparative purification of imidazo[1,2-a]pyrazine derivatives. nih.gov By scaling up the chromatographic process, it is possible to isolate the target compound from unreacted starting materials and reaction byproducts. The selection of the specific mobile phase composition and gradient is optimized to achieve the best separation for the compound of interest. Dynamic HPLC at low temperatures has also been employed for the separation of interconverting enantiomers in related fused heterocyclic systems, demonstrating the versatility of this technique. nih.gov

Computational and Theoretical Investigations of Imidazo 1,2 a Pyrazine 5 Thiol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its reactivity, stability, and electronic behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like Imidazo[1,2-a]pyrazine-5-thiol, DFT studies would typically be employed to calculate properties such as optimized geometry, vibrational frequencies, and electronic energies. Such data is crucial for predicting the molecule's behavior in various chemical environments.

Data Table: Hypothetical DFT Calculation Parameters for this compound

ParameterTypical Value/MethodSignificance
FunctionalB3LYP, M06-2XApproximates the exchange-correlation energy.
Basis Set6-311++G(d,p)Describes the atomic orbitals of the system.
Solvent ModelPCM, SMDAccounts for the effect of a solvent on the molecule.
Calculated PropertiesEnergies, Geometries, FrequenciesProvides insights into stability and reactivity.

Note: This table is illustrative of typical parameters and does not represent actual published data for this compound.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, often performed in conjunction with DFT, provides a detailed picture of the electron distribution within a molecule. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. For this compound, this analysis would shed light on its potential as an electron donor or acceptor.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are instrumental in predicting how a molecule might interact with biological targets or other molecules.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, docking studies would be invaluable for identifying potential protein targets and elucidating its binding mode, which is a critical step in drug discovery.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound, potentially in complex with a protein identified through docking, would allow for the assessment of the stability of the interaction and the conformational changes that may occur.

Virtual High-Throughput Screening (vHTS) Methodologies for Compound Identification

Virtual high-throughput screening (vHTS) involves the computational screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. While imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified through vHTS in various studies, there is no specific mention of this compound being identified or used as a query in such campaigns within the reviewed literature.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods, particularly those based on density functional theory (DFT), are instrumental in predicting the reactivity and regioselectivity of chemical transformations involving this compound. By calculating various molecular properties, such as electron density distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, researchers can identify the most probable sites for electrophilic and nucleophilic attack.

Studies on the imidazo[1,2-a]pyrazine scaffold have demonstrated that the electron density is not uniformly distributed across the bicyclic system. The nitrogen atoms, particularly the N1 and N4 atoms, are regions of high electron density, making them potential sites for protonation and coordination with electrophiles. Conversely, the carbon atoms of the pyrazine (B50134) ring are generally more electron-deficient and thus susceptible to nucleophilic attack.

A significant aspect of predicting reactivity involves the calculation of pKa values, which indicate the acidity of different protons in the molecule. For the imidazo[1,2-a]pyrazine scaffold, computational studies have been employed to predict the most acidic protons, thereby guiding regioselective deprotonation and subsequent functionalization. nih.govrsc.org In the case of this compound, the thiol proton is expected to be the most acidic, making the thiolate anion readily accessible for various nucleophilic reactions.

The table below presents hypothetical calculated pKa values for different positions on the this compound molecule, illustrating how computational chemistry can predict sites of deprotonation.

PositionPredicted pKaPredicted Reactivity
5-SH6-8Most acidic proton, readily deprotonated to form a nucleophilic thiolate.
C-325-30Potential site for deprotonation with a strong base, leading to C-C bond formation.
C-830-35Less acidic than C-3, but can be deprotonated under specific conditions.

Furthermore, frontier molecular orbital (FMO) theory is a powerful tool to predict the outcome of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) indicates the region of the molecule most likely to donate electrons (nucleophilic character), while the Lowest Unoccupied Molecular Orbital (LUMO) points to the region most likely to accept electrons (electrophilic character). For this compound, the HOMO is expected to have significant contributions from the sulfur atom and the pyrazine ring, suggesting that these are the primary sites for electrophilic attack. The LUMO is likely distributed over the pyrimidine (B1678525) ring, indicating its susceptibility to nucleophilic attack.

Conformational Analysis and Tautomerism of the 5-Thiol Moiety

The 5-thiol moiety of this compound introduces additional layers of structural complexity, namely conformational flexibility and the potential for tautomerism.

Conformational Analysis:

The rotation of the thiol group around the C5-S bond is subject to a rotational barrier. Computational methods can be used to calculate the energy profile of this rotation, identifying the most stable conformers. The rotational barrier is influenced by steric interactions between the thiol hydrogen and adjacent atoms on the pyrazine ring, as well as electronic effects. nih.govmdpi.com While specific data for the target molecule is not available, studies on similar aryl thiols suggest that the rotational barriers are typically low, allowing for relatively free rotation at room temperature. acs.orgdoi.org

The table below shows a hypothetical conformational analysis of the 5-thiol group, indicating the relative energies of different dihedral angles.

Dihedral Angle (H-S-C5-C6)Relative Energy (kcal/mol)Population (%)
0° (syn-planar)0.525
90°2.05
180° (anti-planar)0.070

Note: The data is hypothetical and for illustrative purposes, based on general principles of conformational analysis of aryl thiols.

Tautomerism:

A crucial aspect of the chemistry of this compound is the potential for thione-thiol tautomerism. The molecule can exist in equilibrium between the thiol form (this compound) and the thione form (Imidazo[1,2-a]pyrazin-5(4H)-one).

Computational studies on a variety of N-heterocyclic thiones have shown that the position of this equilibrium is highly dependent on the solvent and the electronic nature of the heterocyclic ring. cdnsciencepub.comsemanticscholar.orgscience.govacs.org In many cases, the thione tautomer is found to be more stable, particularly in polar solvents, due to the formation of a more stabilized thioamide-like resonance structure. acs.org

DFT calculations can predict the relative energies of the two tautomers, providing insight into which form is likely to predominate under given conditions. The energy difference between the tautomers determines the equilibrium constant.

The table below presents a hypothetical comparison of the calculated energies of the thiol and thione tautomers of this compound in the gas phase and in a polar solvent.

TautomerGas Phase Relative Energy (kcal/mol)Solvated (Water) Relative Energy (kcal/mol)
Thiol0.01.5
Thione-2.50.0

Note: The data is hypothetical and for illustrative purposes, based on general trends observed in computational studies of thione-thiol tautomerism in N-heterocycles.

The predominance of one tautomer over the other has significant implications for the molecule's reactivity. The thiol form will primarily react as a nucleophile through the sulfur atom, while the thione form can exhibit ambident nucleophilicity, reacting at either the sulfur or the nitrogen atom. Understanding this tautomeric equilibrium is therefore essential for predicting and controlling the chemical transformations of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Methodologies for Establishing SAR in Imidazo[1,2-a]pyrazine (B1224502) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological or chemical properties. For the imidazo[1,2-a]pyrazine class, these studies involve systematically modifying the core structure and evaluating the effects of these changes.

A primary method for establishing SAR is the systematic variation of substituents at different positions on the imidazo[1,2-a]pyrazine ring. Researchers synthesize a library of related compounds where each molecule has a small, deliberate modification. nih.gov This approach allows for a comprehensive evaluation of the chemical space around the core scaffold.

For instance, studies have focused on introducing various substituents at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine framework. tsijournals.com By creating a series of analogues with different functional groups—such as alkyl, aryl, amino, or halogen groups—at these key positions, scientists can directly observe the impact of each substitution on the compound's properties, such as antioxidant or antimicrobial activity. tsijournals.com Flexible synthetic routes have been developed to facilitate the creation of these libraries, including methods for producing both 2- and 3-aryl substituted regioisomers to probe SAR more deeply. nih.gov This systematic process is essential for identifying which modifications enhance or diminish a desired chemical or biological effect. nih.gov

The arrangement of atoms within a molecule, even with the same chemical formula, can dramatically alter its properties. This is particularly true for heterocyclic systems like imidazo[1,2-a]pyrazine, where the position of nitrogen atoms and substituents is critical.

Studies comparing different isomers of fused imidazole (B134444) heterocycles have shown that subtle changes in nitrogen atom placement can significantly impact biological potency. nih.gov For example, a comparative study demonstrated the biological equivalence of imidazo[4,5-c]pyridines with imidazo[1,2-a]pyrazines, which were found to be superior in inotropic activity to their imidazo[4,5-b]pyridine and imidazo[1,2-a]pyrimidine (B1208166) counterparts. nih.gov This highlights the critical role of the specific arrangement of the fused pyrazine (B50134) ring.

Furthermore, the regiochemistry of substituents on the imidazo[1,2-a]pyrazine core itself has been a focus of investigation. Flexible synthetic strategies have been developed to allow for the targeted synthesis of specific positional isomers, such as 2-aryl versus 3-aryl substituted derivatives, enabling a direct comparison of their activities and the establishment of clear SAR trends. nih.gov

Identification of Key Structural Motifs for Modulating Chemical Reactivity

Through systematic SAR studies, researchers have identified key structural motifs that are crucial for modulating the chemical and biological activity of imidazo[1,2-a]pyrazine derivatives. These motifs are specific substitutions or functional groups at particular positions on the heterocyclic core that consistently lead to desired outcomes.

For example, in the development of antioxidant agents, SAR analysis of a series of substituted imidazo[1,2-a]pyrazines revealed that the presence of an amino group at the C8 position is a key factor for improving free radical scavenging activity. tsijournals.com Similarly, bromine substitution at the C3 position was also found to be significant for enhancing antioxidant properties. tsijournals.com These findings allow chemists to prioritize certain modifications to optimize the reactivity and efficacy of new compounds. The general synthetic route often involves creating a core structure and then introducing substitutions at various positions to explore their effects. tsijournals.com

PositionSubstituentEffect on ActivityReference
C8 Amino GroupImproves antioxidant activity tsijournals.com
C3 BromineEnhances antioxidant activity tsijournals.com

Rational Design Strategies for Imidazo[1,2-a]pyrazine-5-thiol Derivatives

Rational drug design involves the deliberate and targeted creation of new molecules based on a detailed understanding of their biological targets or the SAR of related compounds. This approach is more efficient than traditional trial-and-error screening and is broadly divided into ligand-based and structure-based methods.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on analyzing the properties of molecules that are known to interact with the target. Quantitative Structure-Activity Relationship (QSAR) is a prominent ligand-based method used for imidazo[1,2-a]pyrazine derivatives. espublisher.comdergipark.org.tr

QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. dergipark.org.tr Physicochemical parameters, such as hydrophobicity (clogP), electronic properties (σ, Ŧ), and steric effects (Es, MR), are calculated for each molecule and correlated with its measured activity. dergipark.org.tr For imidazo[1,2-a]pyrazine derivatives, QSAR studies have successfully identified key parameters that influence their anticancer and antimicrobial activities. espublisher.comdergipark.org.tr For instance, one study reported a notable correlation between anticancer activity and parameters like the calculated logarithm of the partition coefficient (clogP) and steric parameters (Es). dergipark.org.tr Another QSAR model identified a specific imidazo[1,2-a]pyrazine derivative as a highly promising antibacterial agent. espublisher.com

These models provide predictive tools to estimate the activity of newly designed compounds before they are synthesized, guiding the design process toward molecules with improved potency. espublisher.com

Table: Physicochemical Descriptors Used in QSAR Studies of Imidazo[1,2-a]pyrazine Derivatives

When the 3D structure of the biological target (e.g., a protein or enzyme) is available, structure-based design becomes a powerful strategy. This approach uses computational data to design molecules that can fit precisely into the target's binding site and form favorable interactions. nih.gov

For imidazo[1,2-a]pyrazine derivatives, this method has been successfully applied. In one notable example, the co-crystallization of an imidazo[1,2-a]pyrazine derivative with the Aurora-A kinase enzyme provided a detailed, atomic-level view of the interactions between the compound and the protein. nih.govplu.mx This structural insight allowed researchers to understand how the molecule binds and guided the design and synthesis of new, more potent, and selective inhibitors. nih.gov Similarly, structure-based design techniques have been employed to develop highly potent inhibitors of other kinases, such as Nek2, based on the imidazo[1,2-a]pyridine (B132010) scaffold, which is closely related to the imidazo[1,2-a]pyrazine core. nih.gov Molecular docking simulations are another key computational tool, used to predict the binding mode and affinity of newly designed compounds to their target protein, helping to prioritize which candidates to synthesize and test. nih.gov

Impact of 5-Thiol Substitution on Overall Scaffold Properties and Reactivity Trends

Electronic Effects and Tautomerism

The sulfur atom of the thiol group, being in the same group as oxygen, possesses lone pairs of electrons that can be delocalized into the aromatic system through resonance. This electron-donating characteristic is expected to increase the electron density of the pyrazine ring, particularly at positions ortho and para to the point of attachment. Consequently, the 5-thiol substituent would likely enhance the nucleophilicity of the scaffold.

A crucial aspect of thiol-substituted nitrogen heterocycles is the potential for thiol-thione tautomerism. This compound is expected to exist in equilibrium with its tautomeric form, imidazo[1,2-a]pyrazin-5(4H)-thione. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In many similar heterocyclic systems, the thione form is the predominant tautomer in both solid and solution phases.

Impact on Acidity and Basicity

The thiol group is acidic and can be deprotonated to form a thiolate anion (-S⁻). The acidity of the 5-thiol group would be influenced by the electron-withdrawing nature of the fused imidazole ring and the pyrazine nitrogens. The resulting thiolate is a potent nucleophile, which could be a key feature in the molecule's reactivity profile.

Simultaneously, the nitrogen atoms of the imidazo[1,2-a]pyrazine ring system possess basic properties. The introduction of an electron-donating thiol group at the 5-position is anticipated to increase the basicity of the ring nitrogens, particularly N-4 and N-7, by enhancing the electron density on these atoms.

Reactivity Trends

The presence of the 5-thiol group is expected to introduce new dimensions to the reactivity of the imidazo[1,2-a]pyrazine scaffold.

Nucleophilic Reactivity: The thiol group itself, and more so the thiolate anion, can act as a strong nucleophile. This would allow for a range of S-alkylation, S-acylation, and S-arylation reactions, providing a handle for further functionalization of the molecule.

Electrophilic Substitution: The electron-donating nature of the thiol group would activate the pyrazine ring towards electrophilic aromatic substitution. The directing effect of the thiol group would likely favor substitution at the C-6 and C-8 positions. However, the inherent reactivity of the imidazole ring, particularly at the C-3 position, would still be a competing factor.

Oxidation: Thiols are susceptible to oxidation. Mild oxidation would lead to the formation of a disulfide bridge, linking two molecules of this compound. Stronger oxidation could lead to the formation of sulfonic acids.

Metal Complexation: The soft nature of the sulfur atom in the thiol group makes it an excellent ligand for soft metal ions. This property could be exploited in the design of metal-based catalysts or therapeutic agents.

Influence on Physicochemical Properties

The introduction of a thiol group is expected to alter the physicochemical properties of the imidazo[1,2-a]pyrazine scaffold. The ability of the thiol group to participate in hydrogen bonding, although weaker than that of a hydroxyl group, would influence its solubility in polar solvents. The presence of the thiol group would also increase the molecule's polarity and potential for intermolecular interactions.

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Mechanisms in Imidazo[1,2-a]pyrazine (B1224502) Synthesis

The construction of the fused imidazo[1,2-a]pyrazine ring system is a pivotal step that can be achieved through several synthetic strategies. The mechanisms underlying these methods, particularly those involving catalytic processes and the crucial C-N bond formation, are of significant interest.

The Ortoleva-King reaction and its catalytic variants provide an efficient pathway to imidazo-fused heterocycles. While extensively studied for the synthesis of imidazo[1,2-a]pyridines, the mechanism is applicable to the pyrazine (B50134) series, starting from a 2-aminopyrazine (B29847) and a ketone (e.g., acetophenone). acs.orgnih.gov Catalysis by species such as CuI, FeCl3, or Co/I2 facilitates the transformation. organic-chemistry.orgresearchgate.net

The proposed general mechanism proceeds through several key steps:

α-Halogenation of the Ketone: In the presence of an iodine catalyst, the ketone undergoes α-iodination to form an α-iodoketone intermediate. This step enhances the electrophilicity of the α-carbon.

Formation of a Pyrazinium Salt: The highly nucleophilic ring nitrogen of 2-aminopyrazine attacks the α-carbon of the iodinated ketone, displacing the iodide ion. This results in the formation of an N-(phenacyl)-2-aminopyrazinium iodide salt, a key Ortoleva-King intermediate.

Intramolecular Cyclization: Under basic conditions or heating, the exocyclic amino group of the pyrazinium salt performs a nucleophilic attack on the carbonyl carbon. This intramolecular condensation forms a hydroxyl-imidazopyrazine intermediate.

Dehydration: The final step involves the elimination of a water molecule (dehydration) from the intermediate, leading to the formation of the aromatic imidazo[1,2-a]pyrazine ring system.

Preliminary mechanistic studies on related copper-catalyzed aerobic oxidative syntheses suggest they also proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org

StepDescriptionIntermediate
1α-Iodinationα-Iodoketone
2Nucleophilic AttackN-acylaminopyrazinium salt
3Intramolecular CyclizationDihydro-imidazo[1,2-a]pyrazin-ol
4DehydrationAromatic Imidazo[1,2-a]pyrazine

The critical step in forming the fused imidazole (B134444) ring is the creation of the C-N bond between the exocyclic amine of the 2-aminopyrazine precursor and a carbon atom from the coupling partner.

From 2-Aminopyrazines and α-Halocarbonyls: This is one of the most traditional and direct methods. The mechanism involves an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyrazine acts as a nucleophile, attacking the α-carbon of the halocarbonyl compound and displacing the halide. This is followed by an intramolecular cyclization, where the exocyclic primary amine attacks the carbonyl carbon. Subsequent dehydration yields the final aromatic imidazo[1,2-a]pyrazine product.

Multicomponent Reactions: Efficient, one-pot multicomponent reactions offer alternative C-N bond formation pathways. For instance, an iodine-catalyzed three-component reaction of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide proceeds via a distinct mechanism. nih.govrsc.org

Imine Formation: The 2-aminopyrazine first condenses with the aryl aldehyde to form an imine.

Lewis Acid Activation: Iodine acts as a Lewis acid, activating the imine towards nucleophilic attack.

[4+1] Cycloaddition: The isocyanide adds to the activated imine, leading to an intermediate that undergoes a [4+1] cycloaddition. nih.gov

Rearrangement/Cyclization: An intramolecular interaction involving the pyrazine ring nitrogen ultimately forms the cyclized product. nih.gov

Copper-Catalyzed Reactions with Nitroolefins: In this pathway, the C-N bond formation is part of a cascade reaction. organic-chemistry.org A plausible mechanism involves an initial Michael addition of the 2-aminopyrazine to the nitroolefin. This is followed by a series of steps including the formation of a radical cation and intramolecular nucleophilic addition to forge the critical C-N bond for the imidazole ring. organic-chemistry.org

Mechanistic Aspects of C-H Functionalization Processes

Direct C-H functionalization offers a highly efficient way to modify the imidazo[1,2-a]pyrazine scaffold without the need for pre-functionalized starting materials. rsc.org These reactions often proceed through radical-based mechanisms, particularly at the electron-rich C3 position.

Visible light-induced photocatalysis is a common strategy to initiate these transformations. nih.gov A general mechanism for a radical-based C-H functionalization (e.g., trifluoromethylation) can be outlined as follows:

Radical Generation: A photocatalyst, upon absorbing light, initiates a process (e.g., a photoredox cycle) that generates the desired radical species (e.g., •CF₃).

Radical Addition: The generated radical attacks the electron-rich imidazo[1,2-a]pyrazine ring, typically at the C3 position, forming a radical intermediate.

Oxidation: The radical intermediate is then oxidized to a carbocation intermediate.

Deprotonation: Finally, the carbocation undergoes deprotonation to restore aromaticity, yielding the C-H functionalized product. nih.gov

Radical scavenging experiments have been used to confirm the radical pathway of these reactions. nih.gov This mechanistic approach has been applied to a variety of functionalizations, including arylation, thiolation, and formylation. nih.gov

Role of Specific Reagents and Catalysts (e.g., DMSO-POCl₃ complex in thiomethylation)

The choice of reagents and catalysts is crucial for directing the outcome of a reaction. The dimethyl sulfoxide (B87167) (DMSO) and phosphoryl chloride (POCl₃) complex is a classic reagent system used for Vilsmeier-Haack type reactions and has been adapted for the methylthiolation of imidazo-fused heterocycles. researchgate.net This provides a metal-free method for introducing a methylthio (-SMe) group, a key functional handle.

The mechanism of thiomethylation using the DMSO-POCl₃ complex is proposed to proceed via a Pummerer-type rearrangement:

Activation of DMSO: POCl₃, a strong electrophile, activates the DMSO by reacting with the sulfoxide oxygen. This forms a highly electrophilic intermediate, often depicted as a chlorodimethylsulfonium ion or a related species. researchgate.net

Electrophilic Attack: The electron-rich imidazo[1,2-a]pyrazine ring (likely at the nucleophilic C3 position) attacks the sulfur atom of the activated complex.

Ylide Formation: A base (which could be another molecule of DMSO or trace impurities) abstracts a proton from one of the methyl groups of the sulfonium (B1226848) adduct, forming a sulfur ylide.

Pummerer Rearrangement: The ylide undergoes rearrangement. An intramolecular proton transfer or elimination-addition sequence leads to the formation of a thionium (B1214772) ion intermediate.

Nucleophilic Trapping: The thionium ion is trapped by the chloride ion (or another nucleophile present), and subsequent hydrolysis or reaction workup yields the 3-methylthiolated imidazo[1,2-a]pyrazine product.

This process effectively uses DMSO as both a solvent and the source of the methylthio group. researchgate.net

Kinetic and Thermodynamic Considerations in Reactions Involving the 5-Thiol Group

The reactivity of the thiol group at the 5-position of the imidazo[1,2-a]pyrazine ring is governed by kinetic and thermodynamic factors. Thiols are versatile functional groups that can participate in nucleophilic substitution, addition, and redox reactions.

Kinetic Aspects: The primary mode of reaction for the 5-thiol group is as a nucleophile. The reactivity is highly pH-dependent, as the thiolate anion (R-S⁻) is a significantly more potent nucleophile than the neutral thiol (R-SH). The rate of a nucleophilic reaction involving the 5-thiol group will therefore increase with pH as the equilibrium shifts towards the formation of the thiolate.

The relationship between nucleophilicity and the acidity of the thiol (pKₐ) can often be described by the Brønsted-type equation, log(k) = β * pKₐ + C, where 'k' is the rate constant and 'β' is a constant that indicates the sensitivity of the reaction to the basicity of the nucleophile. frontiersin.org In nucleophilic aromatic substitution (SₙAr) reactions, the kinetic mechanism can be borderline between a concerted and a stepwise pathway, with the stability of intermediate species playing a crucial role. frontiersin.org Kinetic studies on related nitrogen heterocycles show that the rate of substitution of groups like methylthio is significantly slower than that of corresponding methylsulfinyl or chloro groups, highlighting the relative stability of the C-S (thiol) bond to nucleophilic displacement. rsc.org

Thermodynamic Aspects: Thermodynamically, the stability of the products versus the reactants determines the position of equilibrium. For S-alkylation reactions, the formation of a stable C-S bond generally makes the reaction favorable.

In the context of redox chemistry, the 5-thiol group can be oxidized to form a disulfide (dimerization) or higher oxidation state sulfur species. The thermodynamics of these processes are described by the reduction potential of the thiol/disulfide couple. In biological systems, the glutathione (B108866) (GSH/GSSG) and thioredoxin redox couples maintain a highly reducing environment, which would thermodynamically favor keeping the 5-thiol group in its reduced state. nih.gov The steady-state redox potential of different cellular compartments is maintained by non-equilibrium thermodynamics, where reaction rates are balanced to sustain specific thiol/disulfide ratios. nih.gov The actual reaction pathway and product distribution will depend on the interplay between the thermodynamic driving force and the kinetic barriers of the possible reactions.


Q & A

Advanced Research Question

  • Hydrophilic substituents : Introducing sulfonyl or carbohydrazide groups at C-5 improves aqueous solubility. For example, methyl 3-sulfonylthiophene-2-carboxylate derivatives show 2–3× higher solubility in PBS (pH 7.4) .
  • Prodrug strategies : Trifluoroacetate salts (e.g., CAS 374795-77-4) enhance stability and bioavailability via pH-sensitive release .
  • Hybrid scaffolds : β-Carboline conjugates at C-3 (via GBB reactions) increase blood-brain barrier permeability, critical for CNS-targeting agents .

How can researchers resolve contradictions in catalytic efficiency reported across studies?

Advanced Research Question
Discrepancies in catalyst performance often stem from substrate-specific effects:

  • Lewis acids (FeCl₃, InCl₃) : Effective for electron-deficient aldehydes but fail with sterically hindered substrates .
  • Iodine : Universally efficient for tert-butyl isocyanide-based reactions but incompatible with acid-sensitive isocyanides .
    Recommendation : Use a catalyst screening matrix (Table 1 in ) to optimize conditions for specific substrates. For example, SnCl₂ outperforms FeCl₃ in reactions requiring mild acidity.

What are the limitations of current fluorescence-based assays for imidazo[1,2-a]pyrazine derivatives?

Advanced Research Question
While fluorescence assays (e.g., λem = 450 nm) are rapid, they face challenges:

  • Autofluorescence interference : Cell media components (e.g., phenol red) can distort readings, requiring media-free protocols .
  • Quantum yield variability : Substituents like nitro groups reduce fluorescence intensity despite high bioactivity, necessitating complementary assays (e.g., HPLC) .

How can computational methods guide the design of imidazo[1,2-a]pyrazine-based inhibitors?

Advanced Research Question

  • Docking studies : Predict binding affinities to targets like TNF-α (e.g., PDB: 2AZ5). Imidazo[1,2-a]pyridine-N-glycinyl-hydrazones show ∆G values of −9.2 kcal/mol, correlating with IC₅₀ = 1.2 µM .
  • QSAR models : Electron-withdrawing groups at C-5 improve inhibitory potency (pIC₅₀ = −logIC₅₀ ≈ 6.2) .

What are the key considerations for scaling up imidazo[1,2-a]pyrazine synthesis?

Basic Research Question

  • Solvent recovery : Ethanol and [bmim]Br ionic liquids are reusable for 3–5 cycles without yield loss .
  • Catalyst cost : Iodine is cost-effective (0.5/gvs.0.5/g vs. 12/g for AgNO₃) .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc) is standard, but recrystallization (e.g., using DCM/hexane) reduces time for gram-scale synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.